Kigamicin C
Overview
Description
Kigamicin C is a natural antitumor antibiotic isolated from the culture broth of the bacterium Amycolatopsis sp ML630-mF1This compound is particularly noted for its selective cytotoxicity against pancreatic cancer PANC-1 cells under nutrient-starved conditions, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Kigamicin C, a novel antitumor antibiotic, primarily targets cancer cells, particularly pancreatic cancer cells (PANC-1) under nutrient-starved conditions . The compound’s primary role is to inhibit the survival of these cells, thereby exerting its anticancer effects .
Mode of Action
This compound operates by blocking the activation of aPKB/Akt, a process that is triggered by the withdrawal of nutrients . This blockade prevents the cancer cells from adapting to the nutrient-starved conditions, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . Under normal conditions, this pathway promotes cell survival and growth. The action of this compound inhibits the activation of akt, disrupting the pathway and leading to cell death under nutrient-starved conditions .
Pharmacokinetics
It’s known that this compound is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary molecular effect of this compound is the blockade of aPKB/Akt activation . On a cellular level, this results in the selective killing of PANC-1 cells under nutrient-starved conditions . This compound also exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is inactive against Gram-negative bacteria .
Action Environment
The efficacy and stability of this compound are significantly influenced by the nutrient conditions of the environment. Specifically, this compound is most effective under nutrient-starved conditions, which are often found in the tumor microenvironment due to insufficient blood supply . This unique mechanism of action allows this compound to selectively target cancer cells without affecting normal cells in nutrient-rich conditions .
Biochemical Analysis
Biochemical Properties
Kigamicin C interacts with various enzymes and proteins in biochemical reactions. The mechanism of action is proposed to be via blockade of aPKB/Akt activation, caused by the withdrawal of nutrients . This suggests that this compound plays a significant role in the biochemical reactions related to nutrient sensing and starvation response.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce necrosis in human myeloma cells . This effect is observed both under nutrient-starved and nutrient-rich conditions, suggesting that this compound influences cell function by disrupting cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. As mentioned earlier, it is proposed to act via blockade of aPKB/Akt activation . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition and changes in gene expression related to nutrient sensing and starvation response.
Temporal Effects in Laboratory Settings
Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may have long-term effects on cellular function, potentially influencing cell survival and proliferation over time.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is worth noting that high dosage of a related compound, Kigamicin D, increased tumor growth of IMC carcinoma by more than 200% . This suggests that the dosage of this compound could potentially influence its effects in animal models.
Metabolic Pathways
Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound interacts with enzymes or cofactors involved in nutrient sensing and starvation response pathways.
Transport and Distribution
Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may be transported and distributed in a manner that allows it to exert its effects under these conditions.
Subcellular Localization
Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound may be localized to specific compartments or organelles involved in nutrient sensing and starvation response.
Preparation Methods
Kigamicin C is typically isolated from the culture broth of Amycolatopsis sp. ML630-mF1. The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques. The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Kigamicin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid (HCl) and tetrahydrofuran (THF). For example, treatment of this compound with 1N HCl in THF at room temperature for 18 hours results in the formation of an aglycon and amicetose . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed to understand its chemical properties.
Scientific Research Applications
Kigamicin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of natural antibiotics. In biology, this compound is used to investigate the mechanisms of cell death and survival under nutrient-starved conditions. In medicine, it has shown promise as a potential therapeutic agent for treating pancreatic cancer and infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In industry, this compound is used in the development of new antibiotics and anticancer drugs.
Comparison with Similar Compounds
Kigamicin C is part of a family of compounds known as kigamicins, which also includes kigamicin A, B, D, and E. These compounds share a similar aglycone structure composed of a fused octacyclic ring system and deoxy sugars. this compound is unique in its selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions, a property not observed in other kigamicins . Similar compounds include other natural antibiotics with antitumor properties, such as doxorubicin and mitomycin, but this compound’s unique mechanism of action sets it apart from these drugs.
Properties
IUPAC Name |
(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-KUPVXKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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